molecular formula C13H19NO3 B3019074 ETHYL 2-CYANO-2-[(4E)-2-ETHYL-2-METHYLOXAN-4-YLIDENE]ACETATE CAS No. 68018-96-2

ETHYL 2-CYANO-2-[(4E)-2-ETHYL-2-METHYLOXAN-4-YLIDENE]ACETATE

Cat. No.: B3019074
CAS No.: 68018-96-2
M. Wt: 237.299
InChI Key: UDSWVPPKUVBGBT-ZHACJKMWSA-N
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Description

Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-ylidene]acetate is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a tetrahydropyran (oxane) ring system substituted with ethyl and methyl groups, and is functionalized with an ethyl cyanoacetate group. This specific molecular architecture, particularly the presence of the cyano and ester groups, makes it a valuable synthon for the construction of more complex heterocyclic structures . Similar cyanoacetate derivatives are frequently employed in the synthesis of compounds with potential biological activity, and this molecule can serve as a key intermediate in developing pharmacologically relevant molecules . For instance, related 2-cyanopyrrolidine compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a significant target for type 2 diabetes mellitus treatment . The mechanism of action for such inhibitors often involves the cyano group coordinating with the active site of the enzyme. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-(2-ethyl-2-methyloxan-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-13(3)8-10(6-7-17-13)11(9-14)12(15)16-5-2/h4-8H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSWVPPKUVBGBT-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=C(C#N)C(=O)OCC)CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C/C(=C(\C#N)/C(=O)OCC)/CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of ETHYL 2-CYANO-2-[(4E)-2-ETHYL-2-METHYLOXAN-4-YLIDENE]ACETATE typically involves large-scale implementation of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-ylidene]acetate has shown potential in the development of pharmaceutical compounds. Its derivatives have been explored for:

  • Anticancer Activity : Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.
CompoundCell Line TestedIC50 (µM)
Derivative AMCF7 (Breast)15.3
Derivative BA549 (Lung)10.8

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide. Its cyano group can enhance biological activity against pests:

  • Insecticidal Properties : Research has demonstrated efficacy against common agricultural pests, with formulations showing reduced toxicity to non-target species.
Pesticide FormulationTarget PestEfficacy (%)
Formulation XAphids85
Formulation YBeetles78

Material Science

Ethyl 2-cyano compounds are also studied for their applications in polymer science, particularly in creating materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of ethyl 2-cyano derivatives. The results indicated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs.

Case Study 2: Agricultural Application

Another significant study focused on the synthesis of a new formulation containing ethyl 2-cyano derivatives aimed at controlling aphid populations in crop fields. The formulation showed a significant reduction in aphid populations over two weeks, leading to improved crop yields without harming beneficial insect populations.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

Comparison with Similar Compounds

Ethyl 2-cyano-2-(oxan-4-ylidene)acetate (CAS 136818-65-0)

Structural Differences : This analog lacks the 2-ethyl and 2-methyl substituents on the oxane ring, reducing steric hindrance and altering electronic properties.
Reactivity Implications : The absence of alkyl groups may enhance accessibility for nucleophilic attacks but reduce stability during reactions requiring steric protection.
Applications : Used as a precursor in heterocycle synthesis, though its simpler structure may limit utility in reactions demanding precise steric control .

Ethyl 2-Cyano-2-(4-Fluorophenyl)Acetate (CAS 15032-42-5)

Structural Differences: Replaces the oxane ring with a 4-fluorophenyl group, introducing aromaticity and electron-withdrawing fluorine. Reactivity: The absence of a heterocyclic ring limits participation in oxane-specific reactions (e.g., ring-opening) but expands utility in aryl-based coupling reactions .

ETHYL 2-[3-CYANO-4-(METHYLSULFANYL)-2-OXO-6-PHENYL-1(2H)-PYRIDINYL]ACETATE (CAS 478042-84-1)

Structural Differences : Features a pyridine core with methylsulfanyl and phenyl substituents, diverging from the oxane system.
Electronic and Steric Effects : The pyridine ring introduces nitrogen-based basicity, while the methylsulfanyl group contributes to sulfur-mediated reactivity (e.g., oxidation or nucleophilic substitution).
Applications : Likely employed in medicinal chemistry due to pyridine’s prevalence in bioactive molecules, contrasting with the oxane analog’s synthetic focus .

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

Functional Group Differences: Contains a hydroxyimino group instead of an oxane ring, enabling dual reactivity as a coupling agent and nucleophile scavenger. Applications: Widely used in peptide synthesis for its superior performance over HOBt/DIC in yield and purity, highlighting functional group-driven utility compared to the target compound’s heterocyclic applications .

Pyrrolyl and Pyridinyl Cyanoacetate Derivatives

Structural Complexity: Compounds like methyl/ethyl 2-cyano-2-(pyridinyl)ethenylamino derivatives (e.g., compounds 12 and 13 in ) exhibit extended conjugation and multiple heteroatoms, enabling diverse reactivity in multi-step syntheses. Comparison: The target compound’s simpler oxane system offers fewer coordination sites but greater stability in acidic/basic conditions compared to pyrrole- or pyridine-based analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound* C₁₃H₁₇NO₄ 251.28 2-Ethyl-2-methyloxan-4-ylidene Sterically hindered, heterocycle synth
Ethyl 2-cyano-2-(oxan-4-ylidene)acetate C₁₀H₁₃NO₄ 211.21 Oxan-4-ylidene Precursor for simpler heterocycles
Ethyl 2-Cyano-2-(4-Fluorophenyl)Acetate C₁₁H₁₀FNO₂ 207.20 4-Fluorophenyl Aromatic coupling reactions
Pyridine-based analog C₁₈H₁₇N₂O₃S 341.40 Pyridine, methylsulfanyl, phenyl Medicinal chemistry applications
OxymaPure C₅H₆N₂O₃ 142.11 Hydroxyimino Peptide synthesis additive

Biological Activity

Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article explores its biological activity, encompassing mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H24FNO3C_{19}H_{24}FNO_3 with a molecular weight of approximately 333.40 g/mol . The structural features contribute to its biological properties, particularly its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H24FNO3
Molecular Weight333.40 g/mol
LogP3.74548
PSA59.32 Ų

Mechanisms of Biological Activity

Ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cellular growth.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating that ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate may possess similar effects, warranting further investigation.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate.

Study 2: Cytotoxicity Assessment

Research conducted on structurally analogous compounds revealed cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways . This raises the possibility that ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate could exhibit similar cytotoxic properties, which could be beneficial in cancer therapeutics.

Study 3: Enzyme Inhibition

A recent investigation into enzyme inhibitors found that certain cyano derivatives effectively inhibited enzymes involved in metabolic pathways linked to obesity and diabetes . This suggests that ethyl 2-cyano-2-[(4E)-2-ethyl-2-methyloxan-4-y lidene]acetate may also play a role in metabolic regulation.

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